6,7-Dihydro-5H-benzocycloheptene
Overview
Description
6,7-Dihydro-5H-benzocycloheptene, also known as benzosuberene, is a chemical compound with the molecular formula C11H12 . It is used in various research and development applications .
Synthesis Analysis
A high-pressure assisted synthetic approach has been developed for the synthesis of 6,7-dihydro-5H-benzocycloheptene . This process includes ammonium acetate-mediated cyclocondensation reactions of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-benzocycloheptene consists of 11 carbon atoms and 12 hydrogen atoms . The exact structure can be found in various databases such as PubChem .Chemical Reactions Analysis
Bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase have been examined for their abilities to oxidize 6,7-dihydro-5H-benzocycloheptene . The major reaction catalyzed by naphthalene and biphenyl dioxygenases is dioxygenation whereas toluene dioxygenase catalyzes mainly R-stereospecific benzylic monooxygenation .Scientific Research Applications
Synthesis and Anticancer Applications
A significant application of 6,7-Dihydro-5H-benzocycloheptene derivatives is in the synthesis of novel compounds with potential anticancer properties. Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives. These compounds exhibited promising cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer, indicating their potential as anticancer agents (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
Crystal Structure Analysis
Another research application is in the analysis of crystal structures. Moustafa and Girgis (2007) synthesized derivatives of 6,7-dihydro-5H-benzocyclohepta and analyzed their crystal structures using X-ray data. This research aids in understanding the molecular configuration and bonding properties of these compounds (Moustafa & Girgis, 2007).
Synthetic Chemistry Innovations
In synthetic chemistry, Girgis and Ahmed-Farag (2003) demonstrated the synthesis of novel 2-Alkoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles. Their work contributes to the field by offering new methods for synthesizing complex organic compounds (Girgis & Ahmed-Farag, 2003).
Photochemical Studies
In the realm of photochemistry, Armesto et al. (2000) explored a novel photochemical vinylcyclopropane rearrangement yielding 6,7-dihydro-5H-benzocycloheptene derivatives. This research provides insights into the behavior of these compounds under specific light-induced conditions (Armesto, Ramos, Mayoral, Ortiz, & Agarrabeitia, 2000).
properties
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRHWQMEXXDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342470 | |
Record name | 6,7-Dihydro-5H-benzocycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-benzocycloheptene | |
CAS RN |
7125-62-4 | |
Record name | 6,7-Dihydro-5H-benzocycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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